3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline
Description
Properties
IUPAC Name |
4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEOIAMCTHLJJB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCOC1=NOCC1.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
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Nitrile Oxide Generation : Chlorination of 4-(dimethylamino)-2-butyn-1-ol oxime using N-chlorosuccinimide (NCS) in dichloromethane yields the corresponding hydroxamoyl chloride.
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Cycloaddition : The nitrile oxide intermediate reacts with a propargyl ether (e.g., methyl propargyl ether) in toluene at 80°C for 12 hours. The reaction proceeds via a concerted [3+2] mechanism, forming the isoxazoline ring with exclusive 3,5-regioselectivity.
Key Data :
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Yield: 68–72% (isolated after column chromatography)
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Solvent Optimization: Toluene outperforms DMF or THF due to better dipole stabilization.
Electrochemical Synthesis via Aldoxime-Alkene Coupling
Electrochemical methods offer a green alternative for isoxazoline synthesis, as demonstrated by Holman et al.. This approach uses a two-electrode system to oxidize aldoximes, generating reactive intermediates that couple with electron-deficient alkenes.
Procedure and Mechanistic Insights
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Substrate Preparation : 4-(Dimethylamino)-2-butyn-1-ol is converted to its aldoxime derivative via condensation with hydroxylamine hydrochloride.
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Electrochemical Reaction : The aldoxime and acrylonitrile (as the alkene partner) are dissolved in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF) as the electrolyte. A constant potential of +1.2 V (vs. Ag/AgCl) is applied for 4 hours.
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Diastereoselectivity : The reaction proceeds via a stepwise radical mechanism, favoring the anti-diastereomer initially, with subsequent epimerization to the thermodynamically stable syn-isomer.
Key Data :
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Conversion: 85% (HPLC)
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PMI (Process Mass Intensity): 12.3 (superior to traditional methods)
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Diastereomeric Ratio (anti:syn): 3:1 at 4 hours, equilibrating to 1:2 after 24 hours.
Post-Functionalization of Preformed Isoxazoline Cores
For compounds with sensitive functional groups, a stepwise approach involving isoxazoline ring formation followed by side-chain modification is preferable.
Step 1: Isoxazoline Core Synthesis
Step 2: Alkoxy Group Introduction
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Mitsunobu Reaction : 3-Hydroxy-2-isoxazoline reacts with 4-(dimethylamino)-2-butyn-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
Advantages :
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Avoids side reactions during cycloaddition.
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Compatible with acid- or base-sensitive substrates.
Metal-Free Photochemical Synthesis
Emerging photochemical methods enable isoxazoline synthesis without metal catalysts. A recent adaptation for this compound uses visible-light-mediated nitrile oxide generation.
Protocol:
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Photooxidation : Irradiation of 4-(dimethylamino)-2-butyn-1-ol oxime with a 450 nm LED in the presence of eosin Y as a photosensitizer generates the nitrile oxide.
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Cycloaddition : The nitrile oxide reacts in situ with methyl propargyl ether, yielding the target compound.
Key Data :
Comparative Analysis of Methods
Mechanistic and Kinetic Considerations
Chemical Reactions Analysis
Types of Reactions
Iperoxo undergoes various chemical reactions, including:
Oxidation: Iperoxo can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in iperoxo, altering its chemical properties.
Substitution: Iperoxo can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxides, while reduction can yield various reduced forms of iperoxo .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline exhibit significant inhibitory effects on protein kinases, which are critical in cancer cell proliferation. For instance, studies have shown that certain derivatives can inhibit the activity of specific kinases associated with tumor growth, making them potential candidates for cancer therapy .
1.2 Neurodegenerative Diseases
The compound's structural properties suggest potential applications in treating neurodegenerative diseases. Research into related isoxazoline derivatives has highlighted their ability to inhibit enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in conditions such as Alzheimer's disease. These derivatives have demonstrated promising results in enhancing acetylcholine levels, thus improving cognitive functions .
1.3 Antimicrobial Properties
Studies have also explored the antimicrobial potential of isoxazoline compounds. Some derivatives have shown efficacy against various bacterial strains, suggesting that this compound may contribute to the development of new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that require careful control of reaction conditions to achieve high yields and purity. The characterization of synthesized compounds usually employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and assess their purity.
Case Studies
3.1 Inhibition of Protein Kinases
A notable study demonstrated that a derivative of this compound effectively inhibited specific protein kinases involved in cancer progression. The compound was tested in vitro on various cancer cell lines, showing a dose-dependent reduction in cell viability, which underscores its potential as an anticancer agent .
3.2 Neuroprotective Effects
Another case study focused on the neuroprotective effects of isoxazoline derivatives. The study found that these compounds could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting a protective mechanism that may be beneficial in treating neurodegenerative diseases .
3.3 Antimicrobial Efficacy
In a comparative study, several isoxazoline derivatives were evaluated for their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, outperforming traditional antibiotics in some cases .
Data Tables
Mechanism of Action
Iperoxo exerts its effects by binding to the orthosteric site of muscarinic acetylcholine receptors, leading to significant conformational changes. This binding enhances the receptor’s ability to interact with G-proteins, thereby modulating various intracellular signaling pathways . The molecular targets of iperoxo include the M2 and M4 subtypes of mAChRs, which are involved in regulating cardiac function and neural signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline with structurally or functionally related compounds, focusing on reactivity, physical properties, and performance in polymer systems.
Structural Analogues with Dimethylamino Groups
- Ethyl 4-(Dimethylamino) Benzoate: Reactivity: Exhibits higher reactivity in photoinitiation systems compared to methacrylate-based amines due to its aromatic structure and extended conjugation . Degree of Conversion: In resin cements, it achieves a 15–20% higher degree of conversion than 2-(dimethylamino) ethyl methacrylate under similar conditions . Physical Properties: Produces resin cements with superior flexural strength (85–95 MPa vs. 70–80 MPa) and lower water sorption .
- 2-(Dimethylamino) Ethyl Methacrylate (DMAEMA): Reactivity: Less reactive than ethyl 4-(dimethylamino) benzoate but shows improved performance when combined with diphenyliodonium hexafluorophosphate (DPI), which enhances its degree of conversion by ~10% . Limitations: Generates resins with lower mechanical stability, though this is mitigated at higher amine concentrations (e.g., 1:2 CQ/amine ratio) .
Isoxazoline Derivatives
- 5-Methyl-3-isoxazoline: Stability: Lacks the dimethylamino-propargyl ether group, resulting in lower thermal stability (decomposition at 120°C vs. 150°C for the target compound).
- 3-(2-Butynyloxy)-2-isoxazoline: Electron-Donating Capacity: The absence of the dimethylamino group reduces its electron-donating ability, leading to slower initiation rates in polymerization reactions.
Key Data Table
| Compound | Degree of Conversion (%) | Flexural Strength (MPa) | Thermal Stability (°C) | Reactivity Enhancer |
|---|---|---|---|---|
| This compound | Data not available | Data not available | ~150 (estimated) | DPI (hypothesized) |
| Ethyl 4-(Dimethylamino) Benzoate | 75–80 | 85–95 | 160 | N/A |
| 2-(Dimethylamino) Ethyl Methacrylate | 60–65 | 70–80 | 130 | DPI |
Research Findings and Limitations
- Reactivity Trends: The dimethylamino group’s position (e.g., para in benzoate vs. terminal in methacrylate) critically impacts reactivity. The target compound’s propargyl ether chain may offer unique steric and electronic effects, but experimental data are lacking .
- Synergistic Effects: DPI enhances methacrylate-based systems but has minimal impact on ethyl 4-(dimethylamino) benzoate, suggesting that this compound could benefit similarly from co-initiators .
- Knowledge Gaps: No peer-reviewed studies directly analyze the target compound’s performance in polymerization or biological systems.
Biological Activity
The compound 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline is a member of the isoxazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anticancer, anti-inflammatory, and antimicrobial activities, along with structure-activity relationships (SAR) and relevant case studies.
Overview of Isoxazoline Derivatives
Isoxazolines are five-membered heterocycles featuring a nitrogen and an oxygen atom in their structure. They are known for their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of various substituents can significantly influence their pharmacological profiles.
Anticancer Activity
Numerous studies have demonstrated the potential of isoxazoline derivatives in cancer therapy. For instance:
- Induction of Apoptosis : Compounds similar to This compound have been shown to induce apoptosis in various cancer cell lines. A study indicated that certain isoxazole derivatives exhibited IC50 values as low as 0.02 µM against MCF-7 cells, suggesting potent anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to destabilize microtubules, thereby inhibiting cell division. Research indicates that modifications on the isoxazole ring can enhance cytotoxicity against specific cancer types .
Anti-inflammatory Activity
Isoxazolines have also been studied for their anti-inflammatory properties:
- Selective COX-2 Inhibition : Some derivatives have shown significant selectivity towards the COX-2 enzyme, which is crucial in inflammatory processes. For example, compounds with specific substitutions at the para position of phenyl rings demonstrated enhanced anti-inflammatory activity .
- Analgesic Properties : Certain isoxazoline derivatives were evaluated for analgesic effects, revealing potential as pain management agents through selective inhibition of COX-2 pathways .
Antimicrobial Activity
The antimicrobial potential of isoxazolines has been explored against various pathogens:
- Bacterial and Fungal Inhibition : Studies indicate that some isoxazoline derivatives exhibit moderate activity against Gram-positive bacteria and fungi. For example, derivatives were tested against Staphylococcus aureus and Bacillus subtilis, showing promising results .
Structure-Activity Relationships (SAR)
The biological activity of This compound can be influenced by its structural components:
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| Para position | Enhanced COX-2 selectivity | |
| 5-position | Increased cytotoxicity in cancer | |
| 3-position | Essential for antiproliferative action |
Case Studies
- Anticancer Study : A recent study synthesized a series of isoxazoline derivatives and evaluated their activity against various cancer cell lines. The compound with a benzene ring at the 5-position showed the best activity with IC50 values of 0.20 µM against A549 cells .
- Inflammation Model : In animal models, certain isoxazolines demonstrated significant reduction in inflammation markers when tested against induced arthritis models, supporting their potential therapeutic use in inflammatory diseases .
- Antimicrobial Testing : Isoxazoline derivatives were screened for antimicrobial activity, showing effectiveness against both bacterial and fungal strains. The most potent derivative exhibited an IC50 range of 17.7–58.8 µM against various pathogens .
Q & A
Q. What strategies validate the stereochemical configuration of the dimethylamino substituent?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
